An In-Depth Technical Guide to 1,2-Bis(4-methylthiazol-2-yl)disulfane (CAS 23826-98-4): Properties, Synthesis, and Inferred Biological Potential
An In-Depth Technical Guide to 1,2-Bis(4-methylthiazol-2-yl)disulfane (CAS 23826-98-4): Properties, Synthesis, and Inferred Biological Potential
This technical guide provides a comprehensive overview of 1,2-Bis(4-methylthiazol-2-yl)disulfane, a heterocyclic compound with limited publicly available data. In light of the sparse direct information, this document leverages data from structurally analogous compounds to infer its chemical properties, potential applications, and avenues for future research. This guide is intended for researchers, scientists, and professionals in drug development and material science who are interested in the underexplored potential of this molecule.
Core Compound Identification and Physicochemical Properties
1,2-Bis(4-methylthiazol-2-yl)disulfane is a symmetrical disulfide compound featuring two 4-methylthiazole rings linked by a disulfide bridge.
| Identifier | Value |
| Chemical Name | 1,2-Bis(4-methylthiazol-2-yl)disulfane |
| CAS Number | 23826-98-4 |
| Molecular Formula | C₈H₈N₂S₄ |
| Molecular Weight | 260.42 g/mol |
| Inferred Properties | Based on analogous structures like 2,2'-Dithiobis(benzothiazole), it is likely a crystalline solid with low solubility in water but soluble in organic solvents.[1][2][3] |
Inferred Industrial Applications: A Parallel with Thiazole-Based Accelerators
While specific applications for 1,2-Bis(4-methylthiazol-2-yl)disulfane are not extensively documented, its structure is highly analogous to 2,2'-Dithiobis(benzothiazole) (MBTS), a widely used vulcanization accelerator in the rubber industry.[1][2][4][5][6][7] The core chemical motif, a bis(thiazolyl)disulfane, is key to this function.
The disulfide bond in these molecules can undergo homolytic cleavage at elevated temperatures, as used in rubber vulcanization, to form thiazolylthiyl radicals. These radicals then participate in the cross-linking of polymer chains, which imparts strength, durability, and elasticity to the rubber.[4] It is therefore highly probable that 1,2-Bis(4-methylthiazol-2-yl)disulfane could function similarly as a rubber accelerator, potentially with different activation temperatures or efficiencies due to the presence of the methyl group on the thiazole ring.
Proposed Synthesis Pathway
A likely precursor for this synthesis is 4-methylthiazole-2-thiol. The synthesis would proceed via the oxidative coupling of two molecules of this thiol.
Caption: Proposed synthesis of 1,2-Bis(4-methylthiazol-2-yl)disulfane.
Experimental Protocol (Hypothetical):
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Dissolution: 4-methylthiazole-2-thiol is dissolved in a suitable solvent, such as ethanol or an aqueous alkaline solution.
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Oxidation: An oxidizing agent (e.g., hydrogen peroxide, iodine, or aeration) is added to the solution. The reaction is typically stirred at room temperature.
-
Precipitation & Isolation: The resulting disulfide product, being less soluble, would precipitate out of the reaction mixture.
-
Purification: The crude product is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent like ethanol or benzene to yield the final product.
This method is analogous to the industrial production of MBTS from 2-mercaptobenzothiazole.[1][2][5]
The Thiazole Ring System: A Privileged Scaffold in Medicinal Chemistry
While 1,2-Bis(4-methylthiazol-2-yl)disulfane itself lacks documented biological activity, the thiazole ring is a cornerstone in drug discovery, present in numerous FDA-approved drugs.[8][9][10] Its derivatives have demonstrated a vast array of biological activities.
| Biological Activity | Examples of Thiazole Derivatives | References |
| Anticancer | Dasatinib, Tiazofurin | [9][11] |
| Antimicrobial | Cefiderocol, Sulfamethazole | [8][12] |
| Anti-inflammatory | Meloxicam, Fanetizole | [9] |
| Antiviral | Ritonavir | [9] |
| Alzheimer's Inhibitors | Thiazole-sulfonamide derivatives | [13] |
The thiazole ring acts as a versatile scaffold, with its nitrogen and sulfur atoms providing key hydrogen bonding interactions with biological targets.[12] The aromatic nature of the ring also allows for π-π stacking interactions.
The Disulfide Bridge: A Redox-Active Functional Group with Biological Implications
The disulfide bond is not merely a linker; it is a redox-sensitive functional group that can play a significant role in biological systems.[14] In the reducing environment of the cell cytoplasm, a disulfide bond can be cleaved to yield two thiol groups. This property is exploited in the design of prodrugs, where a biologically active thiol is released from a more stable disulfide precursor.
A notable example is the natural product polycarpine, a diimidazolyl disulfide with high cytotoxicity. Its thiazolyl analog, thiacarpine, also demonstrates significant antitumor effects, and it is hypothesized that the in-vivo reduction of the disulfide bond to form active mercapto derivatives is key to their mechanism of action.[15]
Caption: Cellular activation of a disulfide-containing prodrug.
Future Research Directions and Conclusion
Given the lack of direct data, 1,2-Bis(4-methylthiazol-2-yl)disulfane represents an untapped area for both material and life sciences research.
For Material Science:
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Investigation of its efficacy as a vulcanization accelerator in various rubber formulations.
-
Exploration of its properties as a corrosion inhibitor, another common application for related compounds.[4]
For Medicinal Chemistry:
-
Anticancer Screening: Given the prevalence of anticancer activity in thiazole derivatives, this compound should be screened against a panel of cancer cell lines.[8][10][11][16][17]
-
Enzyme Inhibition Assays: The thiazole scaffold is a known inhibitor of various enzymes, including kinases and those involved in Alzheimer's disease.[13][17]
-
Antimicrobial Testing: Screening for antibacterial and antifungal activity is warranted.[8][12][15]
-
Prodrug Potential: Its potential to act as a prodrug, releasing 4-methylthiazole-2-thiol in a reducing environment, should be investigated. The biological activity of this thiol would be of primary interest.
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